2-[(4-Methylphenyl)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(4-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide functional group, which is known for its versatility in various chemical reactions. The compound’s structure includes a 4-methylphenyl group and a 3,4,5-trimethoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide typically involves the reaction of 4-methylphenylamine with 3,4,5-trimethoxybenzaldehyde in the presence of an appropriate catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final hydrazide product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Catalysts like sodium borohydride or lithium aluminum hydride are commonly used to facilitate the reduction process .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
2-[(4-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Methoxyphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- 2-[(4-Chlorophenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
2-[(4-Methylphenyl)amino]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C19H23N3O4 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(4-methylanilino)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H23N3O4/c1-13-5-7-15(8-6-13)20-12-18(23)22-21-11-14-9-16(24-2)19(26-4)17(10-14)25-3/h5-11,20H,12H2,1-4H3,(H,22,23)/b21-11+ |
InChI Key |
VNYMPTFYYACPND-SRZZPIQSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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